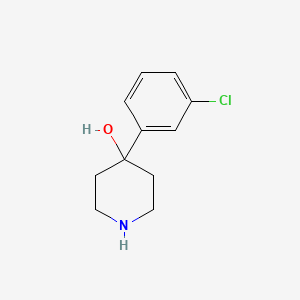

![molecular formula C20H30N4O3S B1311829 3-(3-异丙基-5-甲基-4H-1,2,4-三唑-4-基)-8-氮杂双环[3.2.1]辛烷 4-甲苯磺酸盐 CAS No. 423165-08-6](/img/structure/B1311829.png)

3-(3-异丙基-5-甲基-4H-1,2,4-三唑-4-基)-8-氮杂双环[3.2.1]辛烷 4-甲苯磺酸盐

货号 B1311829

CAS 编号:

423165-08-6

分子量: 406.5 g/mol

InChI 键: BVRVOZLPVSXSLY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

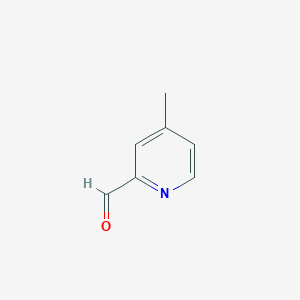

The compound appears to contain a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is attached to an isopropyl group and a methyl group. Additionally, the compound contains an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific locations of the various substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-triazole ring and the bicyclic structure. The 1,2,4-triazole ring is known to participate in various reactions .科学研究应用

Synthesis and Chemical Reactions

- The cycloaddition reaction of 5-amino-v-triazolines with thiazolium-4-olates leads to isomeric cycloadducts, which can be transformed into pyridinones and 8-thia-6-azabicyclo[3.2.1]-octane derivatives (Cavalleri et al., 1992).

- Synthesis involving 1,2,3-triazoles and tetrazoles attached to the azabicyclic ring has been reported, showing their potential as muscarinic ligands in medicinal chemistry (Wadsworth et al., 1992).

- Research on the synthesis of 4-[(Heteroaryldiazenyl)methylidene] substituted (1R,5R)-4-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones highlights the utilization of enamino lactone in organic synthesis (Grošelj et al., 2005).

Chemical Structure and Properties

- The preparation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones demonstrates the diversity in synthetic routes available for similar compounds (Rumbo et al., 1996).

- A study on the radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines for the synthesis of bridged azabicyclic compounds underlines the synthetic versatility of such structures (Ikeda et al., 1996).

Applications in Medicinal Chemistry

- The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with bases leading to carboxamides and subsequent cyclization into isoindole derivatives provides insight into the chemical transformations relevant for drug design (Ershov et al., 2001).

- The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, evaluated for D2 and 5-HT2A receptor affinity, demonstrates the compound's relevance in the development of neurological drugs (Singh et al., 2007).

未来方向

属性

IUPAC Name |

4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVOZLPVSXSLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436980 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

CAS RN |

423165-08-6 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

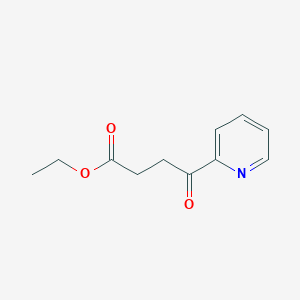

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

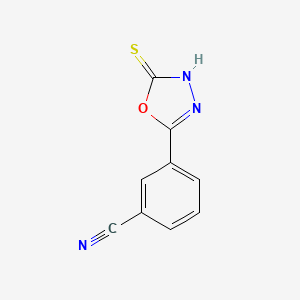

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)